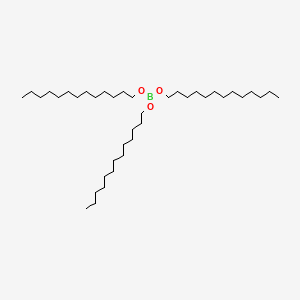
1-(o-Methoxybenzyl)-2-oxocyclopentanepropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(o-Methoxybenzyl)-2-oxocyclopentanepropionic acid is an organic compound that features a methoxybenzyl group attached to a cyclopentane ring with a propionic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(o-Methoxybenzyl)-2-oxocyclopentanepropionic acid typically involves the following steps:
Formation of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through the reaction of o-methoxybenzyl chloride with a suitable nucleophile.
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Propionic Acid Side Chain: The propionic acid side chain can be introduced through esterification or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(o-Methoxybenzyl)-2-oxocyclopentanepropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
1-(o-Methoxybenzyl)-2-oxocyclopentanepropionic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(o-Methoxybenzyl)-2-oxocyclopentanepropionic acid involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(p-Methoxybenzyl)-2-oxocyclopentanepropionic acid
- 1-(m-Methoxybenzyl)-2-oxocyclopentanepropionic acid
- 1-(o-Methoxybenzyl)-2-oxocyclohexanepropionic acid
Uniqueness
1-(o-Methoxybenzyl)-2-oxocyclopentanepropionic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
2700-04-1 |
|---|---|
Molecular Formula |
C16H20O4 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
3-[1-[(2-methoxyphenyl)methyl]-2-oxocyclopentyl]propanoic acid |
InChI |
InChI=1S/C16H20O4/c1-20-13-6-3-2-5-12(13)11-16(10-8-15(18)19)9-4-7-14(16)17/h2-3,5-6H,4,7-11H2,1H3,(H,18,19) |
InChI Key |
VJJNOVQLOZZZIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2(CCCC2=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


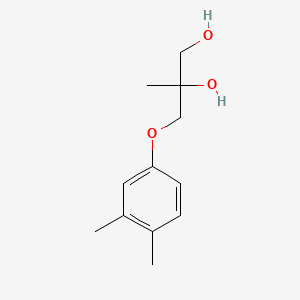

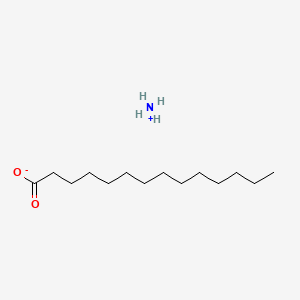
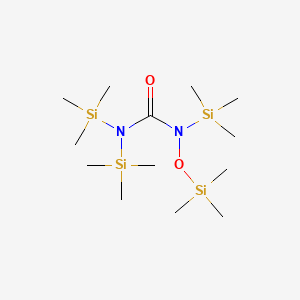
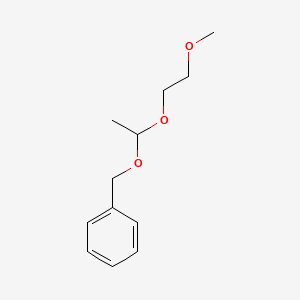
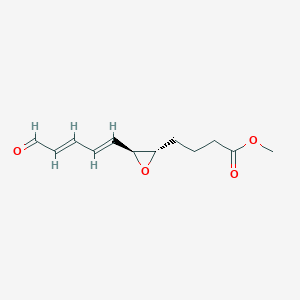
![Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo-](/img/structure/B13790961.png)
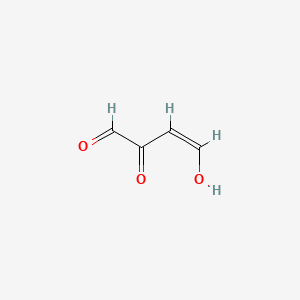

![Ethanaminium, 2-amino-N-[2-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]ethyl]-N,N-dimethyl-2-oxo-, dodecyl sulfate](/img/structure/B13790982.png)

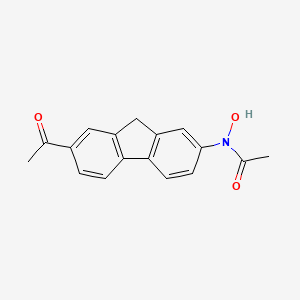
![N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide](/img/structure/B13791004.png)
